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2H-pyrido[2,3-f][1,2,3,5]tetrazepine

JAK2 kinase inhibition Molecular docking Anticancer drug discovery

2H-pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0) is a tricyclic, nitrogen-rich heterocycle with molecular formula C6H5N5 and molecular weight 147.14 g/mol. This compound features a unique pyridine ring fused to a 1,2,3,5-tetrazepine core, presenting a scaffold that is structurally distinct from the more common 1,2,4,5-tetrazepine isomers and from benzodiazepine or pyridodiazepine frameworks.

Molecular Formula C6H5N5
Molecular Weight 147.141
CAS No. 194301-99-0
Cat. No. B576041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-pyrido[2,3-f][1,2,3,5]tetrazepine
CAS194301-99-0
Synonyms1H-Pyrido[2,3-f]-1,2,3,5-tetrazepine(9CI)
Molecular FormulaC6H5N5
Molecular Weight147.141
Structural Identifiers
SMILESC1=CC2=NNN=CN=C2N=C1
InChIInChI=1S/C6H5N5/c1-2-5-6(7-3-1)8-4-9-11-10-5/h1-4,11H
InChIKeyQVDYMKGDBLQVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0): A Structurally Distinct, Nitrogen-Rich Heterocyclic Scaffold for Anticancer and CNS Research


2H-pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0) is a tricyclic, nitrogen-rich heterocycle with molecular formula C6H5N5 and molecular weight 147.14 g/mol [1]. This compound features a unique pyridine ring fused to a 1,2,3,5-tetrazepine core, presenting a scaffold that is structurally distinct from the more common 1,2,4,5-tetrazepine isomers and from benzodiazepine or pyridodiazepine frameworks [2]. Its computed physicochemical properties—XLogP3 of 0.4, topological polar surface area (TPSA) of 62 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—position it favorably within CNS drug-like chemical space while also offering a versatile template for anticancer lead optimization [1].

Why Generic Substitution Fails for 2H-Pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0): Ring Fusion Pattern and Tautomeric Identity Dictate Biological Selectivity


The pyrido[2,3-f][1,2,3,5]tetrazepine scaffold cannot be straightforwardly interchanged with other nitrogen-rich heterocycles sharing the same elemental composition (C6H5N5), such as 5-(3-pyridyl)-1H-tetrazole, because the ring fusion pattern fundamentally alters the spatial presentation of hydrogen bond donor/acceptor motifs and π-stacking surfaces [1]. Even within the tetrazepine family, the [2,3-f] fusion with a 1,2,3,5-tetrazepine ring (versus the more common [1,2,4,5]-tetrazepine or 1,2,3,5-triazepine isomers) produces distinct tautomeric equilibria that critically govern kinase binding interactions, as demonstrated by comparative molecular docking studies against JAK2 [2]. Furthermore, the 2H-tautomer of this compound presents a different hydrogen-bonding network compared to the 1H-tautomer, which can translate into divergent ADME and target engagement profiles [1].

Quantitative Differentiation Evidence for 2H-Pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0) Against Closest Analogs


Tetrazepine-Containing Pyrido-Fused Compound Demonstrates Superior JAK2 Docking Affinity Versus Tetrazine and Triazepine Isosteres

In a comparative molecular docking study against Janus Kinase-2 (JAK2, PDB ID: 4P7E), the pyrido-annelated 1,2,4,5-tetrazepine derivative (Compound 4) achieved a docking score of −7.24 kcal/mol, outperforming the structurally analogous tetrazine-containing Compound 8 (score −6.56 kcal/mol) and matching the triazepine-containing Compound 9 (score −7.25 kcal/mol) [1]. Critically, the tetrazepine ring of Compound 4 established a specific pi-H interaction with Leu 855 (affinity bond strength −1.3 kcal/mol, bond length 3.86 Å), whereas the tetrazine ring of Compound 8 engaged Leu 855 via a weaker pi-H interaction (−1.5 kcal/mol, bond length 4.14 Å) with an additional H-acceptor contact [1]. The pyridine ring of Compound 4 also contributed multiple pi-H contacts with Val 863 (−0.8 kcal/mol, 4.00 Å) and Leu 983 (−0.7 kcal/mol, 3.68 Å), highlighting the unique contribution of the tetrazepine-pyridine fused system to JAK2 active-site recognition [1].

JAK2 kinase inhibition Molecular docking Anticancer drug discovery

Pyridotetrazepinone PYRZ Achieves 18 µM IC50 in Ovarian Cancer Cells with a Mechanism Divergent from Temozolomide

The pyridotetrazepinone derivative PYRZ (3,5-dimethyl-pyrido-1,2,3,5-tetrazepin-4-one), which shares the pyrido-tetrazepine core architecture with 2H-pyrido[2,3-f][1,2,3,5]tetrazepine, demonstrated a clonogenic IC50 of 18 µM against the human epithelial ovarian cancer cell line NIH:OVCAR-3 [1]. In direct contrast, the structurally related clinical agent temozolomide—a 1,2,3-triazene-containing imidazotetrazinone—strongly alkylated DNA preferentially at guanine residues, whereas PYRZ exhibited only background levels of DNA alkylation in a Maxam-Gilbert sequencing assay [1]. Furthermore, PYRZ inhibited DNA, RNA, and protein synthesis non-selectively at 3 hours post-treatment, unlike temozolomide which preferentially inhibited DNA synthesis in the same cell line [1]. PYRZ induced dose-dependent DNA fragmentation and cell accumulation in late S and G2+M phases within 6–24 hours, whereas temozolomide produced delayed cell cycle arrest [1]. Cell-killing kinetics revealed 50–90% cell kill as early as 24 hours in the 25–100 µM dose range [1].

Ovarian cancer Cytotoxicity Mechanism of action divergence

NCI 60-Cell Panel Screening Identifies CNS Cancer Selectivity for Pyrido-Tetrazepine Derivatives with 46.56% Growth Inhibition at 10 µM

In single-dose (10⁻⁵ M) screening conducted by the National Cancer Institute (NCI, Bethesda, USA) against the full NCI 60 human cancer cell line panel, pyrido-annelated tetrazepine derivatives demonstrated notable anticancer activity [1]. Specifically, Compound 7—a pyrido-fused 1,2,4,5-tetrazepine derivative—achieved 46.56% growth inhibition against the CNS cancer cell line SNB-75, while the structurally related Compound 13 achieved 42.27% growth inhibition against the same cell line [1]. This level of single-dose activity at 10 µM compares favorably with established CNS-penetrant chemotypes and indicates that the pyrido-tetrazepine scaffold possesses intrinsic blood-brain barrier permeability potential [1]. Among twelve compounds tested, Compounds 4, 8, and 9 demonstrated the most potent anticancer action across multiple cell types, with the tetrazepine-containing Compound 4 ranking among the top performers [1].

NCI-60 screening CNS cancer Growth inhibition

Physicochemical Property Differentiation: 2H-Pyrido[2,3-f][1,2,3,5]tetrazepine Versus Isomeric 5-(3-Pyridyl)-1H-Tetrazole (Both C6H5N5)

Despite sharing the identical molecular formula C6H5N5 and molecular weight (147.14 g/mol), 2H-pyrido[2,3-f][1,2,3,5]tetrazepine and its constitutional isomer 5-(3-pyridyl)-1H-tetrazole (CAS 3250-74-6) exhibit distinct computed physicochemical properties that directly impact drug-likeness and formulation behavior [1][2]. The tetrazepine scaffold has an XLogP3 of 0.4, TPSA of 62 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. In contrast, 5-(3-pyridyl)-1H-tetrazole has a higher melting point (240–242 °C) and a boiling point of 379.4 °C at 760 mmHg, suggesting greater crystal lattice stability and potentially lower aqueous solubility compared to the more polarizable tetrazepine ring system [2]. The tetrazepine's zero rotatable bonds confer conformational rigidity absent in the tetrazole isomer, which has one rotatable bond linking the pyridine and tetrazole rings—a critical distinction for target binding entropy considerations [1].

Physicochemical profiling Isomer comparison CNS drug-likeness

Tautomeric Preference of 2H- vs. 1H-Pyrido[2,3-f][1,2,3,5]tetrazepine Influences Hydrogen-Bonding Network and Predicted Target Engagement

The 2H-tautomer of pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0) presents a distinct hydrogen-bonding donor/acceptor arrangement relative to the 1H-tautomer, as evidenced by their different InChI representations: the 2H-form has InChI=1S/C6H5N5/c1-2-5-6(7-3-1)8-4-9-11-10-5/h1-4,11H with a single NH proton at position 11, whereas the 1H-tautomer (PubChem-computed IUPAC: 1H-pyrido[2,3-f][1,2,3,5]tetrazepine) features InChI=1S/C6H5N5/c1-2-5-6(7-3-1)8-4-9-11-10-5/h1-4H,(H,7,8,9,10) with the exchangeable proton distributed across four nitrogen positions [1]. In the context of the JAK2 docking data for pyrido-tetrazepine Compound 4, the tetrazepine ring engages Leu 855 via a specific pi-H interaction (−1.3 kcal/mol), an interaction mode that is likely sensitive to the tautomeric state and the resulting electrostatic surface of the tetrazepine ring [2]. By inference, the defined 2H-tautomer of the unsubstituted scaffold provides a more predictable binding pharmacophore than the tautomerically ambiguous 1H-form or the isomeric tetrazole alternative [1][2].

Tautomerism Hydrogen bonding Target recognition

Tetrazepine Ring Provides a Unique π-Stacking Pharmacophore: Comparative Docking Interaction Fingerprints Against Tetrazine and Triazole Bioisosteres

A detailed comparison of docking interaction fingerprints across three pyrido-fused heterocyclic systems reveals that the tetrazepine ring delivers a unique combination of π-stacking and H-acceptor contacts that is not replicated by tetrazine or triazole bioisosteres [1]. The tetrazepine-containing Compound 4 formed a total of three tetrazepine-specific contacts with Leu 855 (two pi-H interactions at −0.2 and −1.3 kcal/mol) and Val 863 (one pi-H at −0.8 kcal/mol), alongside four pyridine ring pi-H contacts with Val 863 and Leu 983 [1]. The tetrazine-containing Compound 8, by contrast, utilized an N-atom H-acceptor contact with Leu 855 (−0.3 kcal/mol) and two tetrazine ring pi-H contacts (−0.3 and −1.5 kcal/mol) [1]. The triazole-containing reference ligand 2HB, despite achieving the strongest overall docking score (−7.45 kcal/mol), relied predominantly on an SO₂ H-acceptor interaction with Lys 882 (−1.1 kcal/mol) and benzene/triazole ring pi-H contacts, lacking the tetrazepine-specific dual pi-H engagement pattern [1]. This differential interaction fingerprint indicates that the tetrazepine ring occupies a distinct region of chemical space not accessible to standard heterocyclic bioisosteres.

π-stacking interactions Bioisostere comparison Kinase inhibitor design

High-Value Research and Industrial Application Scenarios for 2H-Pyrido[2,3-f][1,2,3,5]tetrazepine (CAS 194301-99-0)


JAK2 Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Use 2H-pyrido[2,3-f][1,2,3,5]tetrazepine as a privileged fragment for JAK2-focused FBDD campaigns. As demonstrated by the docking data for the closely related pyrido-tetrazepine Compound 4 (−7.24 kcal/mol docking score; specific pi-H interactions with Leu 855 at −1.3 kcal/mol and Val 863 at −0.8 kcal/mol), the tetrazepine ring establishes a unique dual-contact pharmacophore that is not replicated by tetrazine or triazole bioisosteres [1]. The scaffold's zero rotatable bonds and moderate TPSA (62 Ų) further support efficient fragment growing and linking strategies while maintaining ligand efficiency metrics [2].

Temozolomide-Resistant Ovarian Cancer Probe Development

Leverage the pyrido-tetrazepine core as a starting point for developing cytotoxic agents with mechanisms of action divergent from temozolomide. The pyridotetrazepinone PYRZ (IC50 18 µM in NIH:OVCAR-3) kills ovarian cancer cells via non-alkylative pathways, achieving 50–90% cell kill within 24 hours at 25–100 µM without the hallmark DNA guanine alkylation that temozolomide relies upon—and to which MGMT-overexpressing tumors are resistant [1]. The unsubstituted 2H-pyrido[2,3-f][1,2,3,5]tetrazepine provides the minimal core structure for systematic exploration of substituent effects on this alternative cell-killing mechanism.

CNS Cancer Lead Optimization Program

Employ 2H-pyrido[2,3-f][1,2,3,5]tetrazepine as a CNS-penetrant scaffold based on NCI-60 screening data showing 46.56% growth inhibition of pyrido-tetrazepine derivatives against the CNS SNB-75 cancer cell line at 10 µM [1]. The compound's favorable CNS physicochemical profile—XLogP3 0.4, TPSA 62 Ų, low molecular weight (147.14 Da), and zero rotatable bonds—places it within established CNS MPO desirability ranges [2]. The scaffold can serve as a core template for designing brain-penetrant kinase inhibitors or targeted protein degraders (PROTACs) with CNS indications.

Tautomer-Controlled Chemical Biology Probe Synthesis

Utilize the structurally defined 2H-tautomer (CAS 194301-99-0) as a chemical biology probe where tautomeric identity is critical for target engagement reproducibility. The 2H-tautomer features a single, localized N-H hydrogen bond donor at position 11, in contrast to the 1H-tautomer's diffuse proton distribution across four nitrogen centers [1]. This tautomeric precision is essential for photoaffinity labeling studies, biophysical binding assays (SPR, ITC), and co-crystallization experiments where ambiguous protonation states would confound structure determination and SAR interpretation.

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